Spectroscopic Fingerprint of a Novel Fluorinated Scaffold: A Technical Guide to 3-(3,3-Difluorocyclobutyl)propanoic Acid
Spectroscopic Fingerprint of a Novel Fluorinated Scaffold: A Technical Guide to 3-(3,3-Difluorocyclobutyl)propanoic Acid
Introduction
In the landscape of modern drug discovery and materials science, the introduction of fluorinated motifs has become a cornerstone for modulating molecular properties. The unique electronic characteristics of fluorine can profoundly influence lipophilicity, metabolic stability, and binding affinity. Among the diverse array of fluorinated building blocks, gem-difluorinated cyclobutanes offer a rigid, three-dimensional scaffold that is increasingly recognized for its potential in creating novel chemical entities. This guide provides an in-depth technical analysis of the spectroscopic data for a key exemplar of this class: 3-(3,3-Difluorocyclobutyl)propanoic acid .
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR is a fundamental tool for elucidating the hydrogen framework of a molecule. For 3-(3,3-Difluorocyclobutyl)propanoic acid, the ¹H NMR spectrum is predicted to exhibit distinct signals corresponding to the protons on the cyclobutane ring and the propanoic acid side chain.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |
| COOH | 10.0 - 12.0 | Singlet (broad) | - | The acidic proton of a carboxylic acid is highly deshielded and typically appears as a broad singlet.[1][2] |
| α-CH₂ | 2.4 - 2.6 | Triplet | ~7-8 | Protons adjacent to the carbonyl group are deshielded. They are coupled to the β-CH₂ protons. |
| β-CH₂ | 1.8 - 2.0 | Multiplet | - | These protons are coupled to both the α-CH₂ and the γ-CH protons, leading to a complex splitting pattern. |
| γ-CH | 2.5 - 2.8 | Multiplet | - | This proton is deshielded due to its proximity to the electronegative fluorine atoms on the adjacent carbon. It is coupled to the β-CH₂ and the cyclobutane ring protons. |
| Ring CH₂ (C2, C4) | 2.2 - 2.5 | Multiplet | - | These protons are adjacent to the carbon bearing the propanoic acid side chain and are deshielded relative to unsubstituted cyclobutane.[3][4][5] They will exhibit complex coupling with the γ-CH and other ring protons. |
Expert Interpretation and Causality
The chemical shifts in the ¹H NMR spectrum are primarily influenced by the electronic environment of the protons. The acidic proton of the carboxylic acid is expected to be the most downfield signal due to the strong deshielding effect of the adjacent oxygen atoms.[1][2] The protons on the propanoic acid side chain (α-CH₂ and β-CH₂) will exhibit splitting patterns consistent with their neighboring protons.
The protons on the cyclobutane ring are of particular interest. In unsubstituted cyclobutane, all eight protons are equivalent and appear as a single peak around 1.96 ppm.[5] However, in 3-(3,3-Difluorocyclobutyl)propanoic acid, the symmetry is broken. The gem-difluoro group at C3 will exert a strong deshielding effect on the adjacent protons at C2 and C4. Furthermore, the propanoic acid substituent at C1 will also influence the chemical shifts of the ring protons. The γ-CH proton, being closest to the difluorinated carbon, is expected to be significantly downfield. The complex coupling patterns anticipated for the cyclobutane protons arise from the rigid, puckered nature of the four-membered ring.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 3-(3,3-Difluorocyclobutyl)propanoic acid in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Set the spectral width to approximately 15 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Employ a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction. Integrate the signals to determine the relative proton ratios.
Caption: Predicted ¹H NMR correlations for the molecule.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon NMR provides valuable information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of 3-(3,3-Difluorocyclobutyl)propanoic acid will show distinct signals for each unique carbon atom.
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (¹³C-¹⁹F Coupling) | Rationale |
| C=O | 175 - 180 | Singlet | The carbonyl carbon of a carboxylic acid is highly deshielded.[6][7] |
| Cα | 30 - 35 | Singlet | Carbon adjacent to the carbonyl group. |
| Cβ | 25 - 30 | Singlet | Aliphatic carbon in the side chain. |
| Cγ | 35 - 40 | Triplet | Carbon attached to the cyclobutane ring, deshielded by the ring strain and proximity to the fluorines. Will likely show coupling to the geminal fluorines. |
| C1 | 40 - 45 | Triplet | The substituted carbon of the cyclobutane ring, deshielded by the substituent and ring strain. Will likely show coupling to the geminal fluorines. |
| C2, C4 | 25 - 30 | Triplet | Equivalent carbons adjacent to the substituted carbon and the difluorinated carbon. Will show coupling to the geminal fluorines. |
| C3 | 115 - 125 | Triplet | The carbon bearing the two fluorine atoms is significantly deshielded and will exhibit a characteristic triplet due to one-bond C-F coupling. |
Expert Interpretation and Causality
The chemical shifts in the ¹³C NMR spectrum are influenced by hybridization, substitution, and the electronegativity of attached atoms. The carbonyl carbon (C=O) is expected to be the most downfield signal.[6][7] The carbons of the cyclobutane ring will be shifted downfield compared to acyclic alkanes due to ring strain.
The most notable feature will be the signal for C3, the carbon bearing the gem-difluoro group. The high electronegativity of fluorine will cause a significant downfield shift, and the one-bond coupling between ¹³C and ¹⁹F will split this signal into a triplet. The other cyclobutane carbons (C1, C2, and C4) will also experience deshielding and may exhibit smaller two- and three-bond C-F couplings, appearing as triplets or more complex multiplets.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.5-0.7 mL of a deuterated solvent.
-
Instrumentation: Use a broadband probe on a 100 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Employ proton decoupling to simplify the spectrum (unless C-H coupling information is desired).
-
Set the spectral width to approximately 220 ppm.
-
Use a pulse angle of 45-90 degrees.
-
A longer relaxation delay (2-5 seconds) may be necessary for quaternary carbons, although none are present in this molecule.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Similar to ¹H NMR, apply Fourier transform, phase, and baseline correction.
Caption: Predicted ¹³C NMR correlations for the molecule.
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
Fluorine-19 NMR is a highly sensitive technique for the direct observation of fluorine nuclei. Due to the geminal difluoro arrangement, a single signal is expected in the ¹⁹F NMR spectrum.
Predicted ¹⁹F NMR Data
| Fluorines | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |
| CF₂ | -90 to -120 | Singlet (proton decoupled) or Multiplet (proton coupled) | The chemical shift of gem-difluoro groups on a cyclobutane ring is expected in this range. The signal will be a singlet with proton decoupling and a multiplet without, due to coupling with adjacent protons. |
Expert Interpretation and Causality
The ¹⁹F nucleus is very sensitive to its electronic environment, resulting in a wide range of chemical shifts.[8][9] The predicted chemical shift is based on typical values for gem-difluoroalkanes. In a proton-coupled ¹⁹F NMR spectrum, the signal would be expected to be a multiplet due to coupling with the protons on the adjacent C2 and C4 positions of the cyclobutane ring. Proton decoupling would simplify this to a singlet.
Experimental Protocol: ¹⁹F NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: A multinuclear probe on a 400 MHz or higher field NMR spectrometer is required.
-
Acquisition Parameters:
-
Set the spectral width to approximately 200 ppm, centered around -100 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Employ a relaxation delay of 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16-64).
-
Acquire both proton-coupled and decoupled spectra for complete analysis.
-
-
Data Processing: Standard Fourier transform, phase, and baseline correction.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying functional groups. The IR spectrum of 3-(3,3-Difluorocyclobutyl)propanoic acid will be dominated by the characteristic absorptions of the carboxylic acid and the C-F bonds.
Predicted IR Data
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Rationale |
| O-H (Carboxylic Acid) | 2500 - 3300 | Broad, Strong | The O-H stretch of a hydrogen-bonded carboxylic acid is exceptionally broad.[10][11][12] |
| C-H (sp³) | 2850 - 3000 | Medium | C-H stretching vibrations of the alkyl chain and cyclobutane ring.[10][13] |
| C=O (Carboxylic Acid) | 1700 - 1725 | Strong, Sharp | The carbonyl stretch is a very intense and characteristic absorption for carboxylic acids.[11][12] |
| C-F | 1000 - 1200 | Strong | C-F stretching vibrations are typically strong and appear in the fingerprint region. |
Expert Interpretation and Causality
The most prominent features in the IR spectrum will be the very broad O-H stretching band of the carboxylic acid, which often overlaps with the C-H stretching region, and the strong, sharp carbonyl (C=O) absorption.[10][11][12] The presence of strong absorptions in the 1000-1200 cm⁻¹ region will be indicative of the C-F bonds. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of bands corresponding to various bending and stretching vibrations of the entire molecule, which can be used for definitive identification by comparison with a reference spectrum.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
Neat Liquid: If the sample is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄ or CS₂).
-
ATR: Attenuated Total Reflectance (ATR) is a convenient method that requires minimal sample preparation.
-
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition Parameters:
-
Scan the range from 4000 to 400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a good quality spectrum.
-
-
Data Processing: Perform a background subtraction and identify the major absorption bands.
Caption: Key predicted IR absorptions and their origins.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structure elucidation.
Predicted Mass Spectrometry Data
| m/z | Predicted Fragment | Rationale |
| [M]+• | [C₇H₁₀F₂O₂]+• | The molecular ion peak. Its intensity may be low. |
| [M-17]+ | [C₇H₉F₂O]+ | Loss of the hydroxyl radical (•OH) from the carboxylic acid.[14] |
| [M-45]+ | [C₆H₉F₂]+ | Loss of the carboxyl group (•COOH).[14] |
| [M-C₂H₄]+• | [C₅H₆F₂O₂]+• | Loss of ethylene via cleavage of the cyclobutane ring, a common fragmentation pathway for cyclobutanes. |
| m/z 45 | [COOH]+ | A characteristic fragment for carboxylic acids. |
Expert Interpretation and Causality
The molecular ion peak will confirm the molecular weight of the compound. The fragmentation pattern will be influenced by the presence of the carboxylic acid and the cyclobutane ring. The loss of small, stable neutral molecules or radicals is a common feature. For carboxylic acids, the loss of •OH (17 Da) and •COOH (45 Da) are characteristic fragmentation pathways.[14] The cyclobutane ring is expected to undergo ring-opening followed by fragmentation, with the loss of ethylene (28 Da) being a prominent pathway. The presence of fluorine atoms will also influence the fragmentation, and fragments containing fluorine will be evident in the mass spectrum.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas or liquid chromatograph.
-
Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) for fragmentation analysis or a softer technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.
-
Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 30-300).
-
Data Analysis: Identify the molecular ion peak and major fragment ions. Propose fragmentation pathways consistent with the observed spectrum.
Caption: Predicted major fragmentation pathways in mass spectrometry.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of 3-(3,3-Difluorocyclobutyl)propanoic acid. By leveraging fundamental principles and comparative data from analogous structures, we have established a detailed spectroscopic fingerprint for this novel compound. The predicted data and interpretations for ¹H, ¹³C, and ¹⁹F NMR, IR, and MS will serve as an invaluable resource for researchers in the synthesis, identification, and application of this and related fluorinated cyclobutane derivatives. As this class of compounds continues to gain prominence, a thorough understanding of their spectroscopic properties is paramount for accelerating innovation in medicinal chemistry and materials science.
References
- Baranac-Stojanović, M., & Stojanović, M. (2013). ¹H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of organic chemistry, 78(4), 1504–1507.
- PubMed. (2013). ¹H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study.
- AWS. (n.d.). ¹H NMR Chemical Shifts of Cyclopropane and Cyclobutane: a Theoretical Study.
- Chemistry Steps. (n.d.). NMR Chemical Shift Values Table.
- Oregon State University. (n.d.). ¹³C NMR Chemical Shift.
- Study.com. (n.d.). How do the C-H stretching frequencies of the cycloalkanes change from cyclobutane to cyclopentane to cyclohexane?
- Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
- YouTube. (2023, November 29).
- Chemistry LibreTexts. (2023, August 29).
- Doc Brown's Chemistry. (n.d.). Introductory note on the ¹³C NMR spectrum of propanoic acid.
- Doc Brown's Chemistry. (n.d.).
- The Journal of Chemical Physics. (n.d.). High resolution infrared spectroscopy of cyclobutane: A study of vibrational mode coupling involving large amplitude, low freque.
- Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
- Doc Brown's Chemistry. (n.d.).
- Doc Brown's Chemistry. (n.d.). cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr.
- The Royal Society of Chemistry. (n.d.).
- ResearchGate. (n.d.).
- ChemicalBook. (n.d.). Propionic acid(79-09-4) ¹³C NMR spectrum.
- ACS Publications. (n.d.). Predictions of the Fluorine NMR Chemical Shifts of Perfluorinated Carboxylic Acids, CnF2n+1COOH (n = 6−8).
- Doc Brown's Chemistry. (n.d.).
- Doc Brown's Chemistry. (n.d.).
- University of Calgary. (n.d.). IR: carboxylic acids.
- MDPI. (2022, December 23). Thermal Data of Perfluorinated Carboxylic Acid Functionalized Aluminum Nanoparticles.
- ResearchGate. (2025, August 6).
- Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids.
- ResearchGate. (2025, August 6). High Resolution Infrared Spectroscopy of Cyclobutane: A Study of Vibrational Mode Coupling Involving Large Amplitude, Low Frequency Modes.
- ACS Publications. (n.d.).
- Nagwa. (2019, July 2). Question Video: ¹H NMR Spectrum of Propanoic Acid.
- ResearchGate. (n.d.). Structures and NMR Parameters of 1,2-Diphenylcyclobutanes.
- Science. (2022, August 19).
- University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants.
- YouTube. (2026, February 1). IR Spectroscopy of Carboxylic Acids.
- PubMed. (n.d.). Vibrational spectroscopy of perfluorocarboxylic acids from the infrared to the visible regions.
- ResearchGate. (n.d.). MS fragmentation pattern of propionic acid, product of the thermolysis of succinic acid.
- Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr.
- MDPI. (n.d.).
- Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.
- SlideShare. (n.d.). Nmr spectroscopy of fluorine 19.
- YouTube. (2025, July 28). Mass Spectrometry of Cycloalkanes.
- JoVE. (2024, December 5).
- University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants.
Sources
- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 2-Cyclobutylacetic Acid | C6H10O2 | CID 1516411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. biophysics.org [biophysics.org]
- 9. 1,1-Difluorocyclobutane | C4H6F2 | CID 17910938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pubs.aip.org [pubs.aip.org]
- 11. mdpi.com [mdpi.com]
- 12. Spectroscopic studies. Part IX. Infrared spectra and structure of some cyclobutanecarboxylic acids - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. spectrabase.com [spectrabase.com]
